(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

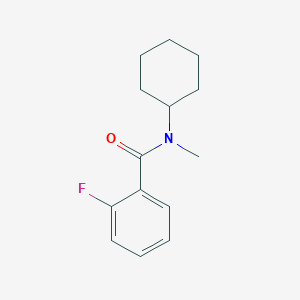

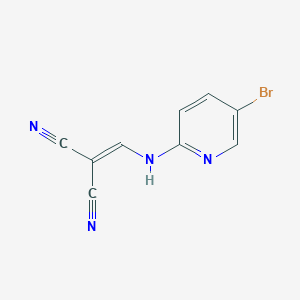

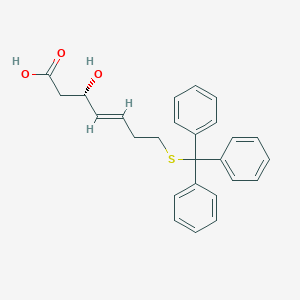

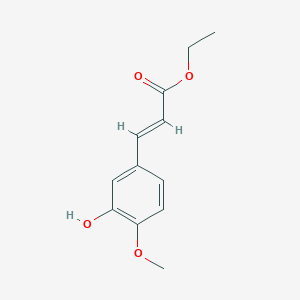

(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile is a chemical compound with the molecular formula C9H5BrN4 . It has a molecular weight of 249.07 g/mol . The compound is also known by other synonyms such as 2-[[ (5-bromopyridin-2-yl)amino]methylidene]propanedinitrile .

Molecular Structure Analysis

The compound has a complex structure with a bromopyridyl group attached to a methylene group, which is further connected to a methane-1,1-dicarbonitrile group . The InChI representation of the compound is InChI=1S/C9H5BrN4/c10-8-1-2-9(14-6-8)13-5-7(3-11)4-12/h1-2,5-6H,(H,13,14) .

Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 2.2, indicating its partition coefficient . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . Its topological polar surface area is 72.5 Ų . The compound has a complexity of 300 .

科学研究应用

Green Chemistry and Synthesis

A practical synthesis method for 5,5′-Methylene-bis(benzotriazole) demonstrates an efficient, environmentally benign approach to producing versatile intermediates for metal passivators and light-sensitive materials. This method highlights the application of green chemistry principles in synthesizing complex molecules (Gu et al., 2009).

Methane Conversion and Utilization

Research on methane conversion via oxidative methylation of aromatics over zeolite catalysts presents a green chemistry perspective, turning methane into valuable higher hydrocarbons. This conversion process signifies the importance of utilizing methane, a potent greenhouse gas, for producing chemicals of petrochemical relevance while adhering to principles of green chemistry (Adebajo, 2007).

Catalytic and Pyrolysis Approaches

The catalytic and molten media pyrolysis of methane for hydrogen production explores innovative methods to produce hydrogen with minimal CO/CO2 emissions. This research emphasizes the role of catalytic processes in environmental management and the development of sustainable energy resources (Msheik et al., 2021).

Bio-inspired Methane Oxidation

A review on biomimetic approaches to methane hydroxylation sheds light on the potential of emulating natural processes for the direct oxidation of methane. This approach could revolutionize chemical production by providing environmentally friendly solutions to material, energetic, and environmental challenges (Shilov & Shteinman, 2012).

属性

IUPAC Name |

2-[[(5-bromopyridin-2-yl)amino]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN4/c10-8-1-2-9(14-6-8)13-5-7(3-11)4-12/h1-2,5-6H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWIAEBDXVYDGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NC=C(C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)

![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)

![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)